

# 4-Bromo-2-(2-hydroxypropan-2-yl)phenol structure elucidation

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## Compound of Interest

Compound Name: 4-Bromo-2-(2-hydroxypropan-2-yl)phenol

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An In-depth Technical Guide to the Structure Elucidation of **4-Bromo-2-(2-hydroxypropan-2-yl)phenol**

## Abstract

The definitive assignment of a chemical structure is a foundational requirement in chemical research and drug development. It ensures reproducibility, informs understanding of structure-activity relationships, and is a prerequisite for regulatory submission. This technical guide provides a comprehensive, methodology-driven walkthrough for the structural elucidation of **4-Bromo-2-(2-hydroxypropan-2-yl)phenol**. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments, we present a self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each experimental choice, thereby demonstrating a robust, field-proven approach to molecular characterization.

## Introduction: The Analytical Imperative

**4-Bromo-2-(2-hydroxypropan-2-yl)phenol** is a substituted phenol of interest in synthetic chemistry and as a potential building block in medicinal chemistry. Its structure comprises a trisubstituted aromatic ring and a tertiary alcohol side chain. While its synthesis may be straightforward, rigorous confirmation of its regiochemistry and overall structure is non-trivial and essential. An incorrect structural assignment, such as an isomeric misidentification, could derail a research program. This guide employs this molecule as a practical subject to illustrate a multi-technique, synergistic approach to structure elucidation, moving from gross molecular formula determination to the fine details of atomic connectivity.

## Foundational Analysis: Molecular Formula and Functional Groups

The first step in any structure elucidation is to determine the molecular formula and identify the key functional groups present. This is efficiently achieved through a combination of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

### Mass Spectrometry (MS): Defining the Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the elemental composition of an unknown compound. For our target molecule, we would expect to see a molecular ion peak  $[M]^+$  or, more commonly in soft ionization techniques like Electrospray Ionization (ESI), a protonated molecule  $[M+H]^+$  or a deprotonated molecule  $[M-H]^-$ .

A critical feature in the mass spectrum of **4-Bromo-2-(2-hydroxypropan-2-yl)phenol** is the distinctive isotopic pattern of bromine. Bromine has two naturally occurring isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in an approximate 1:1 ratio. This results in two major peaks for any bromine-containing fragment, separated by 2 m/z units, with nearly equal intensity. This "doublet" is a powerful diagnostic tool.

Expected HRMS (ESI+) Data:

- Molecular Formula:  $\text{C}_9\text{H}_{11}\text{BrO}_2$
- Exact Mass  $[M+H]^+$  for  $\text{C}_9\text{H}_{12}^{79}\text{BrO}_2^+$ : 231.0015

- Exact Mass  $[M+H]^+$  for  $C_9H_{12}^{81}BrO_2^+$ : 232.9995

The observation of this isotopic pattern and the confirmation of the exact mass to within a few parts per million (ppm) provides high confidence in the molecular formula.[1][2]

## Experimental Protocol: High-Resolution Mass Spectrometry

- Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
- Acquisition Parameters (Positive Ion Mode):
  - Infusion: Introduce the sample solution directly into the source at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
  - Capillary Voltage: 3.5 - 4.5 kV.
  - Source Temperature: 100 - 150  $^{\circ}\text{C}$ .
  - Mass Range: 50 - 500 m/z.
  - Resolution: Set to >10,000 (Full Width at Half Maximum).
- Data Analysis: Identify the molecular ion cluster. Confirm the characteristic 1:1 isotopic pattern for a single bromine atom and match the measured exact mass of the monoisotopic peak to the calculated value for the proposed formula  $C_9H_{11}BrO_2$ .

## Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and non-destructive method for identifying functional groups.[3] For our target molecule, the IR spectrum serves to confirm the presence of hydroxyl and aromatic functionalities.

Table 1: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600 - 3300	Strong, Broad	O-H stretch (phenolic and alcoholic, H-bonded)
3100 - 3000	Medium	Aromatic C-H stretch
2980 - 2940	Medium	Aliphatic C-H stretch (methyl groups)
~1600, ~1500	Medium-Strong	Aromatic C=C ring stretching
~1250 - 1050	Strong	C-O stretch (phenol and tertiary alcohol)
< 1000	Medium	C-Br stretch

The presence of a prominent, broad absorption band in the 3600-3300 cm<sup>-1</sup> region is strong evidence for the hydroxyl groups.<sup>[3][4]</sup> The combination of aromatic and aliphatic C-H stretches further supports the proposed general structure.

## The Core Framework: 1D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

### <sup>1</sup>H NMR Spectroscopy: Mapping the Proton Environment

<sup>1</sup>H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin splitting), and their relative numbers (integration).<sup>[5][6]</sup>

Predicted <sup>1</sup>H NMR Spectrum (500 MHz, CDCl<sub>3</sub>):

- Aromatic Region (δ 6.5 - 8.0 ppm): The trisubstituted benzene ring has three protons. Their expected chemical shifts and coupling patterns are dictated by the electronic effects of the substituents (-OH, -Br, -C(CH<sub>3</sub>)<sub>2</sub>OH).

- H-6: Ortho to the electron-donating -OH group and meta to the -Br. Expected to be a doublet, shifted upfield.
- H-5: Meta to the -OH and ortho to the -Br. Expected to be a doublet of doublets.
- H-3: Ortho to the bulky alkyl group and meta to the -OH. Expected to be a doublet, likely the most downfield of the aromatic protons.[7]
- Aliphatic Region ( $\delta$  1.0 - 2.0 ppm):
  - -C(CH<sub>3</sub>)<sub>2</sub>: The two methyl groups are chemically equivalent as they can freely rotate. They are attached to a quaternary carbon and thus will appear as a sharp singlet, integrating to 6 protons.
- Hydroxyl Protons ( $\delta$  variable):
  - Phenolic -OH & Alcoholic -OH: These will appear as two distinct, broad singlets. Their chemical shifts are highly dependent on concentration, temperature, and solvent. They can be confirmed by adding a drop of D<sub>2</sub>O to the NMR tube and re-acquiring the spectrum; the -OH signals will disappear due to proton-deuterium exchange.

Table 2: Predicted <sup>1</sup>H NMR Data

Proton Assignment	Predicted $\delta$ (ppm)	Multiplicity	Integration	J (Hz)
H-3	~7.40	d	1H	~2.5
H-5	~7.25	dd	1H	~8.5, 2.5
H-6	~6.85	d	1H	~8.5
-C(CH <sub>3</sub> ) <sub>2</sub>	~1.55	s	6H	-
Phenolic OH	variable	s (broad)	1H	-
Alcoholic OH	variable	s (broad)	1H	-

## <sup>13</sup>C NMR and DEPT Spectroscopy: The Carbon Backbone

<sup>13</sup>C NMR reveals the number of unique carbon environments.[8] Coupled with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, which distinguishes between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups, a complete carbon skeleton can be established.

Predicted <sup>13</sup>C NMR Spectrum (125 MHz, CDCl<sub>3</sub>): For C<sub>9</sub>H<sub>11</sub>BrO<sub>2</sub>, we expect 8 distinct carbon signals due to the equivalence of the two methyl groups.

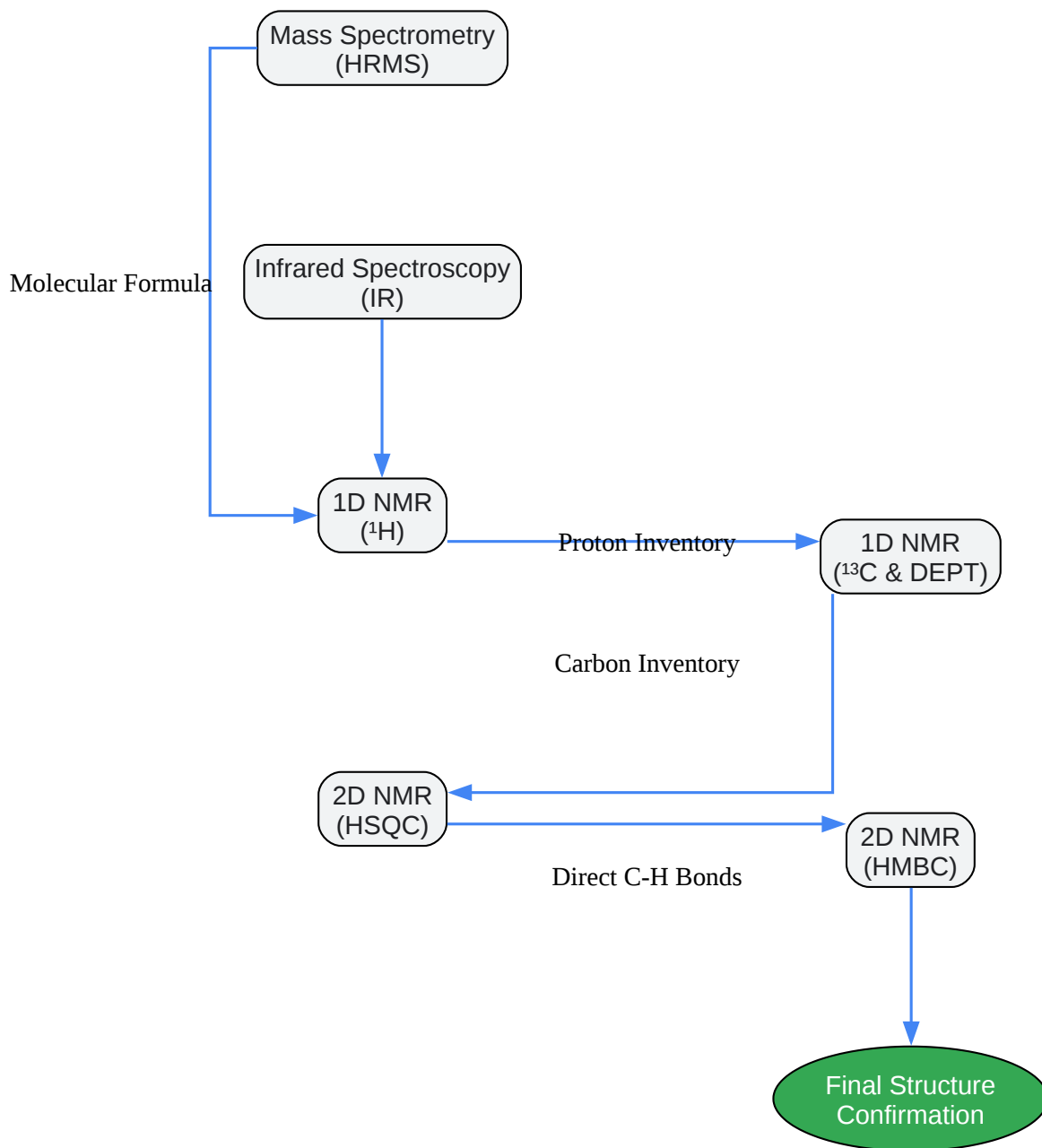
- Aromatic Region (δ 110 - 160 ppm): Six signals corresponding to the six carbons of the benzene ring.
  - C1 (-OH): The carbon attached to the highly electronegative oxygen will be the most downfield aromatic carbon (~150-155 ppm).[9]
  - C2 (-C(CH<sub>3</sub>)<sub>2</sub>OH): A quaternary carbon, shifted downfield by the substituent.
  - C4 (-Br): The C-Br bond will cause a moderate shift; this carbon will be less deshielded than C1.
  - C3, C5, C6: These are methine (CH) carbons, identifiable with a positive signal in a DEPT-135 experiment.
- Aliphatic Region (δ 20 - 80 ppm):
  - -C(CH<sub>3</sub>)<sub>2</sub>OH: The quaternary carbon attached to the oxygen and two methyls will appear around δ 70-75 ppm. It will be absent in DEPT experiments.
  - -C(CH<sub>3</sub>)<sub>2</sub>: The two equivalent methyl carbons will give a single, strong signal around δ 30 ppm, appearing as a positive signal in a DEPT-135 experiment.

## Assembling the Structure: 2D NMR Correlation Spectroscopy

While 1D NMR provides the fundamental pieces, 2D NMR experiments reveal how they are connected. For this elucidation, HSQC and HMBC are the definitive experiments.

## Workflow for Structural Elucidation

The overall logic follows a hierarchical process, starting from the molecular formula and progressively adding layers of detail to assemble the final structure.



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Caption: A logical workflow for structure elucidation.

## HSQC: Direct Carbon-Proton Correlation

The Heteronuclear Single Quantum Coherence (HSQC) experiment generates a 2D plot showing correlations between protons and the carbons they are directly attached to.<sup>[10][11]</sup>

This is an unambiguous method for assigning the  $^{13}\text{C}$  signals of all protonated carbons.

Expected HSQC Correlations:

- A cross-peak connecting the  $^1\text{H}$  signal at  $\sim 1.55$  ppm to the  $^{13}\text{C}$  signal at  $\sim 30$  ppm, confirming the methyl assignment.
- Three cross-peaks in the aromatic region, definitively linking each aromatic proton signal (H-3, H-5, H-6) to its corresponding carbon signal (C-3, C-5, C-6).

## HMBC: Unveiling the Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of the final assembly. It reveals correlations between protons and carbons that are two or three bonds away ( $^2\text{JCH}$  and  $^3\text{JCH}$ ).<sup>[10][12]</sup> This allows us to connect the individual spin systems and identify the positions of quaternary (non-protonated) carbons.

Table 3: Key Predicted HMBC Correlations for Final Structure Confirmation

Proton(s) ( <sup>1</sup> H)	Correlates to Carbon(s) ( <sup>13</sup> C)	Bond Distance	Significance of Correlation
-C(CH <sub>3</sub> ) <sub>2</sub> (δ ~1.55)	C2, C7 (quaternary C-OH)	<sup>2</sup> J, <sup>2</sup> J	Crucial: Links the isopropyl group to the aromatic ring at position C2.
H-3 (δ ~7.40)	C1, C2, C5, C7	<sup>3</sup> J, <sup>2</sup> J, <sup>2</sup> J, <sup>3</sup> J	Confirms H-3 is adjacent to C2 and C5. Correlation to C1 and C7 confirms the ortho relationship to the isopropyl group.
H-6 (δ ~6.85)	C1, C2, C4, C5	<sup>2</sup> J, <sup>3</sup> J, <sup>2</sup> J, <sup>3</sup> J	Confirms H-6 is adjacent to C1 and C5. Correlation to C4 confirms its meta relationship to the bromine.
H-5 (δ ~7.25)	C1, C3, C4	<sup>3</sup> J, <sup>2</sup> J, <sup>2</sup> J	Confirms H-5 is adjacent to C4 and C3, bridging the two sides of the substitution pattern.

The correlation from the six equivalent methyl protons to the aromatic C2 carbon is the single most important piece of data for confirming the regiochemistry of the substituents.

## Visualizing HMBC Connectivity

This diagram illustrates the key long-range correlations that definitively establish the molecular structure.

Caption: Key HMBC correlations confirming connectivity.

## Conclusion: A Self-Validating Structural Assignment

By systematically acquiring and interpreting data from a suite of complementary analytical techniques, we have constructed a definitive and self-validating structural assignment for **4-Bromo-2-(2-hydroxypropan-2-yl)phenol**.

- HRMS established the correct molecular formula,  $C_9H_{11}BrO_2$ , and confirmed the presence of bromine.
- IR Spectroscopy identified the key functional groups: hydroxyl (-OH), aromatic ring, and alkyl moieties.
- $^1H$  and  $^{13}C$  NMR provided a complete inventory of all proton and carbon environments.
- HSQC unambiguously linked each proton to its directly attached carbon.
- HMBC provided the critical long-range connectivity data, locking the fragments—the 2-hydroxypropan-2-yl group and the bromine atom—into their specific positions on the phenolic ring.

This integrated approach leaves no ambiguity in the final structure and serves as a robust template for the elucidation of novel small molecules in any chemical research or development setting.

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